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3,5-Dimethyl-1H-pyrazole-1-carbonitrile

Catalog No.
S14239077
CAS No.
27257-91-6
M.F
C6H7N3
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-1H-pyrazole-1-carbonitrile

CAS Number

27257-91-6

Product Name

3,5-Dimethyl-1H-pyrazole-1-carbonitrile

IUPAC Name

3,5-dimethylpyrazole-1-carbonitrile

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C6H7N3/c1-5-3-6(2)9(4-7)8-5/h3H,1-2H3

InChI Key

MEUVFKYADQUUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C#N)C

3,5-Dimethyl-1H-pyrazole-1-carbonitrile is an organic compound characterized by its pyrazole structure, which includes two methyl groups at the 3 and 5 positions and a carbonitrile functional group. Its chemical formula is C6H7N3, and it is recognized for its white solid form that is soluble in polar organic solvents. This compound serves as a precursor for various ligands studied in coordination chemistry, including trispyrazolylborate and trispyrazolylmethane .

The synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbonitrile can be achieved through the condensation of acetylacetone with hydrazine, yielding the pyrazole structure along with water as a byproduct:

CH3C(O)CH2C(O)CH3+N2H4(CH3C)2CHN2H+2H2O\text{CH}_3C(O)CH_2C(O)CH_3+\text{N}_2H_4\rightarrow (CH_3C)_2CHN_2H+2\text{H}_2O

In phase-transfer catalysis conditions, this compound can react with chloroform to produce various isomers such as tris(3-methylpyrazol-1-yl)methane . The reactions often yield a mixture of products that can be analyzed using techniques like NMR spectroscopy.

Research indicates that 3,5-Dimethyl-1H-pyrazole-1-carbonitrile exhibits biological activity, particularly in the context of corrosion inhibition. It has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments, demonstrating significant protective properties . Additionally, compounds within the pyrazole family have been noted for their potential pharmacological activities.

Several methods exist for synthesizing 3,5-Dimethyl-1H-pyrazole-1-carbonitrile:

  • Condensation Reaction: The primary method involves the reaction of acetylacetone with hydrazine.
  • Phase-Transfer Catalysis: This method utilizes chloroform to facilitate the formation of various isomers from 3(5)-methyl-1H-pyrazole .
  • Alkylation Techniques: Alkylation of pyrazolyl derivatives has been employed to generate more complex structures involving this compound .

3,5-Dimethyl-1H-pyrazole-1-carbonitrile finds applications in various fields:

  • Coordination Chemistry: It serves as a precursor for ligands used in metal coordination complexes.
  • Corrosion Inhibition: Its effectiveness in preventing corrosion in metals makes it valuable in industrial applications.
  • Pharmaceuticals: The biological properties of pyrazole derivatives suggest potential uses in drug development.

Studies have shown that 3,5-Dimethyl-1H-pyrazole-1-carbonitrile interacts with various substrates and metal ions, forming stable complexes that are useful in catalysis and material science. The specific interactions depend on the presence of functional groups and the steric effects introduced by the methyl substituents .

Several compounds share structural similarities with 3,5-Dimethyl-1H-pyrazole-1-carbonitrile. Here are some notable examples:

Compound NameSimilarityUnique Features
1,3-Dimethyl-1H-pyrazole-5-carbonitrile0.98Different positioning of methyl groups
1-Methyl-1H-pyrazole-5-carbonitrile0.93Contains only one methyl group
1-Methyl-1H-pyrazole-3-carbonitrile0.91Variation in carbonitrile position
3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile0.85Hydroxymethyl substitution adds polarity
3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile0.83Isopropyl group introduces bulkiness

These compounds are distinguished by their unique substituents and positions on the pyrazole ring, which influence their chemical reactivity and biological activity.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

121.063997236 g/mol

Monoisotopic Mass

121.063997236 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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